HCV Peptide (131-140) is a peptide sequence derived from the hepatitis C virus, specifically from the core protein. This peptide, with the sequence ADLMGYIPLV, plays a crucial role in immunological research, particularly in understanding the immune response to hepatitis C virus infections. It is often utilized in vaccine development and antiviral therapies due to its ability to elicit a strong immune response from cytotoxic T lymphocytes.
HCV Peptide (131-140) is classified as a viral peptide and is sourced from the hepatitis C virus, which is known for causing chronic liver disease. The peptide is synthesized for use in various scientific applications, particularly in immunology and virology.
The synthesis of HCV Peptide (131-140) is primarily conducted using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form the peptide chain while anchored to a solid resin.
In industrial settings, automated peptide synthesizers are employed to enhance efficiency and consistency. Purification methods such as high-performance liquid chromatography (HPLC) and characterization via mass spectrometry ensure the purity and correct sequence of the synthesized peptide .
The molecular formula of HCV Peptide (131-140) is , with a molecular weight of approximately 1091.3 g/mol. The detailed structure includes various functional groups that contribute to its biological activity and stability.
HCV Peptide (131-140) can undergo several chemical reactions:
The major products formed include oxidized methionine, reduced peptides, and various peptide analogs .
HCV Peptide (131-140) operates by being presented on the surface of infected cells through major histocompatibility complex class I molecules. This presentation enables cytotoxic T lymphocytes to recognize and eliminate infected cells. The interaction between the peptide and specific T cell receptors triggers an immune response targeting hepatitis C virus-infected cells .
HCV Peptide (131-140) exhibits properties typical of peptides, including solubility in aqueous solutions under physiological conditions.
The chemical properties include stability under physiological pH, susceptibility to enzymatic degradation, and potential interactions with other biomolecules such as antibodies or receptors involved in immune responses .
HCV Peptide (131-140) has diverse applications in scientific research:
The HCV core protein forms the viral capsid and engages in multifaceted interactions with host cell machinery. Structurally, it comprises two domains:
HCV Peptide (131-140) resides within D2’s Helix II motif, a region implicated in modulating lipid metabolism and suppressing host immune responses. The core protein disrupts interferon (IFN) signaling pathways by inhibiting Janus kinase-signal transducer and activator of transcription (JAK-STAT) cascades and promotes hepatosteatosis through interactions with apolipoproteins (e.g., ApoE) [6] [8]. Despite HCV’s high genetic variability (~10⁻⁴ substitutions/site/replication) [10], Core (131-140) exhibits remarkable conservation across genotypes. This conservation likely arises from functional constraints: mutations here compromise capsid stability or immune evasion capabilities. For example, Core (131-140) contributes to MHC-I downregulation, reducing CTL visibility and enabling persistent infection [1] [3].
Table 1: Functional Domains of HCV Core Protein and Immune Evasion Mechanisms
Domain | Residues | Key Functions | Immune Evasion Role |
---|---|---|---|
D1 (Basic) | 1–117 | RNA binding, nucleocapsid assembly | Shields viral RNA from sensors |
D2 (Hydrophobic) | 118–177 | Lipid droplet binding, virion assembly | Disrupts IFN signaling; modulates ApoE |
Core (131-140) | 131–140 | Membrane anchoring | MHC-I downregulation; CTL escape |
As an HLA-A2-restricted epitope, Core (131-140) enables precise investigation of T-cell-mediated immunity. Key mechanistic insights derived from this peptide include:
Notably, Core (131-140)-specific CTLs are enriched in long-term injection drug users (IDUs) who spontaneously clear HCV. These individuals exhibit potent IFN-γ responses to the peptide, correlating with reduced reinfection risk [1]. This positions Core (131-140) as a biomarker for protective immunity and a template for vaccine design.
Table 2: Research Methodologies Using HCV Core (131-140)
Method | Key Findings | Significance |
---|---|---|
ELISPOT/IFN-γ secretion | 94% of cleared HCV IDUs respond to Core (131-140) | Correlate of immune protection |
IRIV-peptide delivery | Induces primary CTLs in HCV-naïve donors | Platform for non-live vaccines |
HLA-A2/peptide tetramers | Quantifies epitope-specific CD8⁺ T cells | Tool for monitoring immune responses |
The trajectory of HCV epitope research reflects broader shifts in virology and immunology:
This evolution underscores Core (131-140)’s dual utility: as a probe for immune mechanisms and a benchmark for evaluating novel platforms (e.g., mRNA vaccines).
Table 3: Milestones in HCV Peptide Research
Time Period | Research Focus | Advance Enabled by Core (131-140) |
---|---|---|
1989–2000 | Antibody neutralization | Highlighted limitations of variable targets |
2001–2010 | T-cell epitope mapping | Validated HLA-A2 restriction; IRIV delivery |
2011–Present | Structural vaccinology | Guided conserved epitope selection |
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 3233-90-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6
CAS No.: 25309-44-8